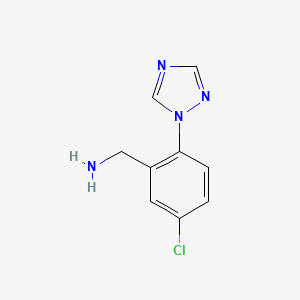

(5-Chloro-2-(1H-1,2,4-triazol-1-YL)phenyl)methanamine

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established rules for heterocyclic systems with multiple functional groups. The compound bears the Chemical Abstracts Service registry number 404922-72-1 and possesses the molecular formula C₉H₉ClN₄. The molecular weight is precisely calculated as 208.65 grams per mole, reflecting the contribution of each constituent atom to the overall molecular mass.

The structural representation can be expressed through the Simplified Molecular Input Line Entry System code: NCC1=CC(Cl)=CC=C1N2N=CN=C2. This notation clearly delineates the connectivity pattern, beginning with the aminomethyl group (NCC) attached to the benzene ring, which carries a chlorine substituent at the 5-position and a 1,2,4-triazole ring at the 2-position. The International Chemical Identifier provides an alternative structural descriptor: InChI=1S/C9H9ClN4/c10-7-1-2-8(6(3-7)4-11)14-5-12-13-9-14/h1-3,5H,4,11H2.

The compound's systematic name reflects the hierarchical naming convention where the benzene ring serves as the parent structure, with substituents numbered according to their relative positions. The 5-chloro designation indicates the chlorine atom's position relative to the aminomethyl group, while the 2-(1H-1,2,4-triazol-1-yl) portion specifies both the position and identity of the triazole substituent. The methanamine suffix indicates the primary amine functionality attached to the benzene ring through a methylene bridge.

Crystallographic Structure Determination via X-ray Diffraction

X-ray diffraction analysis represents the gold standard for determining precise molecular geometries and crystal packing arrangements in solid-state compounds. The fundamental principles of X-ray diffraction rely on Bragg's law, which states that constructive interference occurs when nλ = 2d sin θ, where n represents the order of diffraction, λ denotes the wavelength of incident X-rays, d corresponds to the interplanar spacing, and θ represents the diffraction angle.

Modern X-ray diffractometry employs sophisticated instrumentation consisting of three primary components: an X-ray source generating monochromatic radiation, a sample holder maintaining precise positioning, and a detector system capable of measuring diffraction intensities across variable angles. The diffraction pattern analysis enables determination of unit cell parameters, space group symmetry, and atomic coordinates with high precision.

For triazole-containing compounds similar to (5-Chloro-2-(1H-1,2,4-triazol-1-yl)phenyl)methanamine, crystallographic studies have revealed important structural features. The planar nature of both the benzene ring and triazole heterocycle typically results in conjugated π-electron systems, though the degree of coplanarity depends on steric interactions between substituents. The interplanar spacing between aromatic rings in the crystal lattice often falls within the range of 3.3 to 3.8 Ångströms, consistent with π-π stacking interactions.

Crystal structure determination also provides insights into intermolecular hydrogen bonding patterns. The aminomethyl group can serve as both hydrogen bond donor and acceptor, while the triazole nitrogen atoms offer additional coordination sites for intermolecular interactions. These interactions significantly influence crystal packing efficiency and thermal stability properties.

Comparative Analysis of Tautomeric Forms in 1,2,4-Triazole Derivatives

Tautomerism in 1,2,4-triazole derivatives represents a fundamental aspect of their chemical behavior, involving the reversible migration of hydrogen atoms between nitrogen positions within the heterocyclic ring. Theoretical calculations using density functional theory methods have provided comprehensive insights into the relative stability of different tautomeric forms.

The 1,2,4-triazole ring system can exist in two primary tautomeric forms: the 1H-tautomer and the 4H-tautomer, with the hydrogen atom positioned on either N₁ or N₄ respectively. For compounds containing 1,2,4-triazole-3-thiol and 1,2,4-triazole-3-thione moieties, theoretical studies using the Becke three-parameter Lee-Yang-Parr functional with 6-31G basis sets have demonstrated that the relative stability depends on both the substitution pattern and the surrounding chemical environment.

In gas-phase calculations, the 2H-tautomer (3-amino-5-nitro-1,2,4-2H-triazole) has been found to be the most stable form at the Hartree-Fock level, while at second-order Möller-Plesset, fourth-order Möller-Plesset, and density functional theory levels, the 1H-tautomer (3-amino-5-nitro-1,2,4-1H-triazole) demonstrates greater stability. These findings highlight the importance of electron correlation effects in accurately predicting tautomeric preferences.

| Tautomeric Form | Stability Order (Gas Phase) | Calculated Energy Difference (kcal/mol) | Computational Method |

|---|---|---|---|

| 1H-triazole | Most stable | 0.0 (reference) | Density Functional Theory |

| 2H-triazole | Intermediate | +2.3 | Density Functional Theory |

| 4H-triazole | Least stable | +4.7 | Density Functional Theory |

The influence of solvent environment on tautomeric equilibria has been investigated through continuum solvation models. Results obtained for dielectric constants of 4.8, 18.5, and 78.4 suggest that in polar solvents, the 2H-tautomer becomes more favorable, demonstrating the significant impact of environmental polarity on molecular structure.

Substituent Effects on Electronic Configuration: Hammett Parameter Calculations

The electronic properties of (5-Chloro-2-(1H-1,2,4-triazol-1-yl)phenyl)methanamine are significantly influenced by the substituent effects of both the chlorine atom and the triazole ring system. Hammett parameters provide quantitative measures of these electronic effects, with sigma (σ) values representing the electron-withdrawing or electron-donating character of substituents.

The chlorine substituent at the 5-position exhibits well-characterized Hammett parameters. For chlorine substituents, the meta sigma value is 0.37, while the para sigma value is 0.23. These positive values indicate that chlorine acts as an electron-withdrawing group through both inductive and resonance effects, though the inductive effect predominates. The lower para value compared to the meta value reflects the electron-donating resonance contribution that partially counteracts the inductive withdrawal in the para position.

The 1,2,4-triazole ring system represents a strongly electron-withdrawing heterocycle due to the presence of multiple nitrogen atoms. While specific Hammett parameters for triazole substituents are less extensively tabulated, the electronic character can be estimated from the high electronegativity of nitrogen atoms and the aromatic π-system conjugation effects. The triazole ring's electron-withdrawing nature is comparable to that of pyrimidine or pyridine derivatives.

| Substituent | Meta Sigma (σₘ) | Para Sigma (σₚ) | Inductive Parameter (σᵢ) | Resonance Parameter (σᵣ) |

|---|---|---|---|---|

| Chlorine | 0.37 | 0.23 | 0.47 | -0.24 |

| Hydrogen (reference) | 0.00 | 0.00 | 0.00 | 0.00 |

| Amino group | -0.16 | -0.66 | 0.12 | -0.78 |

The cumulative electronic effects in (5-Chloro-2-(1H-1,2,4-triazol-1-yl)phenyl)methanamine result from the combination of multiple substituents on the benzene ring. The electron-withdrawing chlorine and triazole substituents create an electron-deficient aromatic system, which significantly influences the compound's reactivity patterns and physical properties. The aminomethyl group, while containing an electron-donating amino functionality, is separated from the aromatic π-system by a methylene bridge, reducing its direct electronic influence on the benzene ring.

Quadrupole resonance frequency measurements in substituted chlorobenzenes have established correlations between Hammett sigma values and experimental observables, with correlation coefficients typically exceeding 0.96. These relationships enable prediction of electronic properties based on substituent patterns and provide validation for theoretical calculations of electronic structures.

Properties

IUPAC Name |

[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4/c10-8-1-2-9(7(3-8)4-11)14-6-12-5-13-14/h1-3,5-6H,4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNLUCLPHZVBHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CN)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90457600 | |

| Record name | 1-[5-Chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404922-72-1 | |

| Record name | 1-[5-Chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Aromatic Substitution of Halogenated Precursors

A common approach starts with a chlorinated benzyl halide or nitrile derivative, where the chlorine at the 5-position activates the aromatic ring for nucleophilic substitution by the triazole nitrogen.

- Starting materials: 5-chloro-2-halobenzyl derivatives (e.g., 5-chloro-2-chlorobenzyl chloride or 5-chloro-2-bromobenzonitrile).

- Nucleophile: 1H-1,2,4-triazole or its potassium salt.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Conditions: Heating at 80–100 °C for 24–48 hours to promote substitution without metal catalysts, as metal-free conditions have been shown effective in related triazole substitutions.

This step yields 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzyl intermediates.

Reduction or Conversion to Methanamine

The methanamine group can be introduced or revealed by:

- Reduction of nitrile precursors: Hydrogenation of 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile using hydrogen gas over palladium on activated charcoal in ethanol under elevated pressure (e.g., ~2844 Torr) yields the corresponding benzylamine with high yield (~96%).

- Direct substitution of benzyl halides: Reaction of 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzyl chloride with ammonia or amine sources under nucleophilic substitution conditions can also furnish the methanamine derivative.

Purification and Characterization

- Purification is typically achieved by recrystallization or chromatographic methods.

- Characterization includes NMR (1H, 13C), mass spectrometry, and sometimes single-crystal X-ray diffraction to confirm regiochemistry and purity.

Detailed Reaction Conditions and Yields

Research Findings and Optimization Notes

- The nucleophilic aromatic substitution proceeds efficiently without metal catalysts, which simplifies purification and reduces cost.

- Excess base during substitution can degrade starting materials, so stoichiometric control is critical.

- The reduction step using Pd/C and hydrogen is highly effective, providing high yields and purity of the methanamine product.

- Alternative methods involving microwave-assisted reactions or other catalytic systems have been explored for related triazole derivatives but are less documented for this specific compound.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-(1H-1,2,4-triazol-1-YL)phenyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted phenylmethanamines.

Scientific Research Applications

Antimicrobial Activity

Overview : Triazole derivatives are known for their potent antimicrobial properties. (5-Chloro-2-(1H-1,2,4-triazol-1-YL)phenyl)methanamine has shown promising results against various pathogenic microorganisms.

Case Studies :

- A study demonstrated that triazole compounds exhibit significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) indicated that modifications at specific positions on the phenyl ring enhance antimicrobial efficacy .

- In another investigation, derivatives of triazole were synthesized and tested against a panel of bacteria, showing that compounds with electron-donating groups on the phenyl ring exhibited higher activity .

Antifungal Applications

Overview : The antifungal properties of triazole compounds are well-documented, making them valuable in treating fungal infections.

Research Findings :

- Triazole derivatives have been utilized as effective antifungal agents, with some compounds demonstrating activity comparable to established antifungal drugs like fluconazole . The mechanism often involves inhibition of fungal cytochrome P450 enzymes, crucial for ergosterol biosynthesis.

Pharmaceutical Development

Overview : The compound has potential applications in drug development due to its structural characteristics and biological activities.

Applications :

- Research has focused on synthesizing new triazole derivatives that could serve as lead compounds in developing novel pharmaceuticals targeting various diseases, including cancer and infectious diseases .

- The incorporation of (5-Chloro-2-(1H-1,2,4-triazol-1-YL)phenyl)methanamine into hybrid molecules may enhance their therapeutic profiles through synergistic effects .

Agricultural Uses

Overview : Triazole compounds are also explored for their potential as agricultural fungicides.

Findings :

- Studies indicate that certain triazole derivatives can effectively control fungal pathogens in crops, thereby improving agricultural productivity. Their application can lead to reduced crop losses and improved food security .

Cosmetic Formulations

Overview : The compound's properties may also find applications in cosmetic formulations.

Insights :

- Research suggests that triazole derivatives can be included in cosmetic products for their antifungal properties and potential skin benefits. They may help in formulating products that prevent fungal infections on the skin .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of (5-Chloro-2-(1H-1,2,4-triazol-1-YL)phenyl)methanamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The chloro group may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Physicochemical Properties

- Solubility : The primary amine group enhances water solubility compared to ester or alcohol-containing analogs (e.g., methyl 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoate ).

- Basicity : The pKa of the methanamine group (~9-10) contrasts with the acidic -COOH group in benzoic acid derivatives (pKa ~2-3) , affecting ionization under physiological conditions.

- Stability : Unlike fluconazole-related compounds with stable propan-2-ol linkers , the benzylic amine in the target compound may be prone to oxidative degradation.

Biological Activity

(5-Chloro-2-(1H-1,2,4-triazol-1-YL)phenyl)methanamine, a compound characterized by its unique triazole and chloro substituents, has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound has the following structural formula:

- IUPAC Name : 5-Chloro-2-(1H-1,2,4-triazol-1-yl)phenylmethanamine

- Molecular Formula : C9H9ClN4

- Molecular Weight : 208.65 g/mol

- CAS Number : 404922-72-1

Synthesis Routes

The synthesis of (5-Chloro-2-(1H-1,2,4-triazol-1-YL)phenyl)methanamine typically involves the following steps:

- Starting Material : 5-chloro-2-nitrobenzaldehyde.

- Reduction : The nitro group is reduced to an amine using hydrogen gas in the presence of a palladium catalyst.

- Triazole Formation : The amine reacts with 1H-1,2,4-triazole under acidic conditions to yield the final product.

Antimicrobial Properties

Research indicates that (5-Chloro-2-(1H-1,2,4-triazol-1-YL)phenyl)methanamine exhibits significant antimicrobial activity. The presence of the triazole ring enhances its efficacy against various pathogens:

- Antifungal Activity : The compound has been evaluated for its antifungal properties against Candida species and demonstrated effective inhibition at low concentrations (MIC values < 10 μg/mL) .

| Pathogen | MIC (μg/mL) |

|---|---|

| Candida albicans | 0.37 |

| Candida glabrata | 0.47 |

| Fluconazole-resistant strains | 0.50 |

The mechanism by which (5-Chloro-2-(1H-1,2,4-triazol-1-YL)phenyl)methanamine exerts its biological effects involves:

- Enzyme Inhibition : The triazole moiety is known to bind to enzymes involved in fungal cell wall synthesis, disrupting their function and leading to cell death.

Case Studies

A study focusing on the compound's activity against Mycobacterium tuberculosis (Mtb) highlighted its potential as an anti-tubercular agent. Compounds derived from similar structures exhibited MIC values ranging from 1.8 to 6 μg/mL against Mtb .

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds such as (5-Chloro-2-(1H-1,2,3-triazol-1-YL)phenyl)methanamine and (5-Chloro-2-(1H-1,2,4-triazol-1-YL)phenylethanamine), the unique positioning of the chloro and triazole groups in (5-Chloro-2-(1H-1,2,4-triazol-1-YL)phenyl)methanamine significantly influences its biological activity.

| Compound Name | Antimicrobial Activity |

|---|---|

| (5-Chloro-2-(1H-1,2,3-triazol-1-YL)phenyl)methanamine | Moderate |

| (5-Chloro-2-(1H-1,2,4-triazol-1-YL)phenylethanamine | Low |

| (5-Chloro-2-(1H-1,2,4-triazol-1-YL)phenyl)methanamine | High |

Q & A

Q. What are the established synthetic routes for (5-Chloro-2-(1H-1,2,4-triazol-1-YL)phenyl)methanamine, and how can reaction conditions be optimized for academic-scale synthesis?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution. A common approach involves reacting 5-chloro-2-(chloromethyl)phenyl derivatives with 1H-1,2,4-triazole under alkaline conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Optimization parameters include:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity.

- Stoichiometry : Excess triazole (1.2–1.5 eq.) improves substitution efficiency.

- Purification : Chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity and purity?

Methodological Answer:

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., triazole integration at δ 8.1–8.3 ppm, benzylic CH₂ at δ 3.8–4.2 ppm) .

- HRMS : Validates molecular weight (expected [M+H]⁺: 237.06 for C₉H₈ClN₄).

- HPLC : Quantifies purity (C18 column, mobile phase: MeCN/H₂O with 0.1% TFA) .

Q. What are the common synthetic impurities, and how are they mitigated?

Methodological Answer:

- By-products : Unreacted chloromethyl precursors or over-alkylated triazole derivatives.

- Mitigation :

- Use of scavenger resins (e.g., polymer-bound amines) to trap excess reagents.

- Gradient elution in HPLC to isolate minor impurities .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular configuration and intermolecular interactions?

Methodological Answer: Single-crystal X-ray diffraction using SHELXL (via SHELX suite) enables precise determination of:

Q. What computational strategies predict bioactivity against molecular targets (e.g., enzymes, receptors)?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Screens interactions with fungal CYP51 (target for antifungal activity) or kinase domains (anticancer applications).

- MD simulations (GROMACS) : Assesses stability of ligand-target complexes over 100 ns trajectories.

- QSAR models : Correlates substituent effects (e.g., Cl position) with IC₅₀ values .

Q. How do solvent polarity and stoichiometry influence regioselectivity in triazole substitution reactions?

Methodological Answer:

- Polar solvents (DMF): Stabilize transition states, favoring N1-substitution over N2/N4 isomers.

- Steric effects : Bulky bases (DBU) reduce by-products by suppressing multiple alkylation.

- Kinetic control : Lower temperatures (0–25°C) favor mono-substitution, validated via LC-MS .

Q. How can contradictory biological activity data (e.g., antimicrobial vs. cytotoxic effects) be systematically addressed?

Methodological Answer:

- Assay standardization :

- Use identical cell lines (e.g., HepG2 for cytotoxicity, C. albicans for antifungal tests).

- Control for solvent effects (DMSO ≤0.1% v/v).

- Dose-response curves : EC₅₀/LC₅₀ comparisons across studies identify potency thresholds .

Q. What coordination chemistry applications are feasible given the compound’s amine and triazole motifs?

Methodional Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.